molecular formula C23H18N2O3 B2718704 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one CAS No. 1024720-13-5

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Cat. No. B2718704
CAS RN: 1024720-13-5
M. Wt: 370.408
InChI Key: VKVBYFRRFYXLHH-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one, also known as MMPI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPI is a derivative of indolin-2-one, which is a heterocyclic compound with a wide range of biological activities.

Scientific Research Applications

Organic Synthesis Applications

One primary application of this compound involves its use in organic synthesis, particularly in constructing complex molecular frameworks. Kouznetsov et al. (2008) detailed an efficient method for synthesizing novel spiro dihydroquinoline-oxindoles via a Povarov reaction, showcasing the utility of ketimine-isatin derivatives, which are structurally related to the compound (Kouznetsov, Forero, & Torres, 2008). Furthermore, Kaur et al. (2019) highlighted a facile synthesis of (E)-3-(arylimino)indolin-2-one derivatives under environmentally benign conditions, emphasizing the compound's role in creating biologically significant scaffolds (Kaur et al., 2019).

Pharmacological Applications

The compound and its analogs have been explored for potential pharmacological applications, particularly as anticancer agents. Penthala et al. (2010) synthesized and evaluated a series of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs for their in vitro cytotoxicity against a panel of human tumor cell lines, identifying leads for anticancer drug development (Penthala et al., 2010).

properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-(4-methylbenzoyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)22(26)25-20-6-4-3-5-19(20)21(23(25)27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBYFRRFYXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

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